Cas no 2228263-19-0 (1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol)

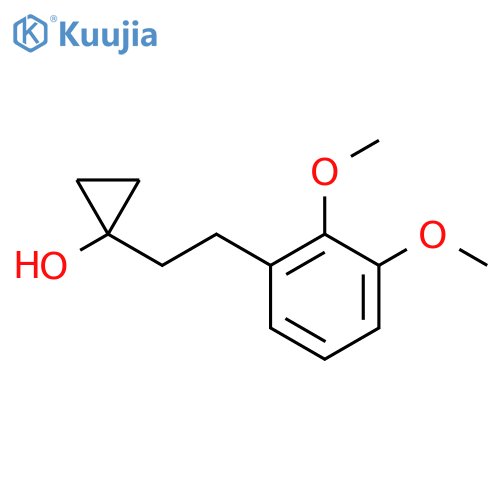

2228263-19-0 structure

商品名:1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol

1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1815510

- 1-[2-(2,3-dimethoxyphenyl)ethyl]cyclopropan-1-ol

- 2228263-19-0

- 1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol

-

- インチ: 1S/C13H18O3/c1-15-11-5-3-4-10(12(11)16-2)6-7-13(14)8-9-13/h3-5,14H,6-9H2,1-2H3

- InChIKey: JZDDOQRPYWISOB-UHFFFAOYSA-N

- ほほえんだ: OC1(CCC2C=CC=C(C=2OC)OC)CC1

計算された属性

- せいみつぶんしりょう: 222.125594432g/mol

- どういたいしつりょう: 222.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 38.7Ų

1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1815510-1.0g |

1-[2-(2,3-dimethoxyphenyl)ethyl]cyclopropan-1-ol |

2228263-19-0 | 1g |

$0.0 | 2023-06-03 | ||

| Enamine | EN300-1815510-2.5g |

1-[2-(2,3-dimethoxyphenyl)ethyl]cyclopropan-1-ol |

2228263-19-0 | 2.5g |

$2100.0 | 2023-09-19 | ||

| Enamine | EN300-1815510-10g |

1-[2-(2,3-dimethoxyphenyl)ethyl]cyclopropan-1-ol |

2228263-19-0 | 10g |

$4606.0 | 2023-09-19 | ||

| Enamine | EN300-1815510-0.05g |

1-[2-(2,3-dimethoxyphenyl)ethyl]cyclopropan-1-ol |

2228263-19-0 | 0.05g |

$900.0 | 2023-09-19 | ||

| Enamine | EN300-1815510-0.25g |

1-[2-(2,3-dimethoxyphenyl)ethyl]cyclopropan-1-ol |

2228263-19-0 | 0.25g |

$985.0 | 2023-09-19 | ||

| Enamine | EN300-1815510-5g |

1-[2-(2,3-dimethoxyphenyl)ethyl]cyclopropan-1-ol |

2228263-19-0 | 5g |

$3105.0 | 2023-09-19 | ||

| Enamine | EN300-1815510-0.1g |

1-[2-(2,3-dimethoxyphenyl)ethyl]cyclopropan-1-ol |

2228263-19-0 | 0.1g |

$943.0 | 2023-09-19 | ||

| Enamine | EN300-1815510-1g |

1-[2-(2,3-dimethoxyphenyl)ethyl]cyclopropan-1-ol |

2228263-19-0 | 1g |

$1070.0 | 2023-09-19 | ||

| Enamine | EN300-1815510-0.5g |

1-[2-(2,3-dimethoxyphenyl)ethyl]cyclopropan-1-ol |

2228263-19-0 | 0.5g |

$1027.0 | 2023-09-19 |

1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

2228263-19-0 (1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量